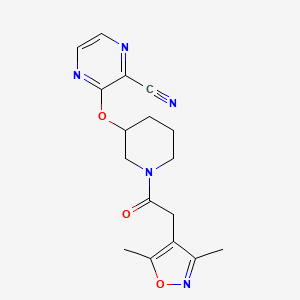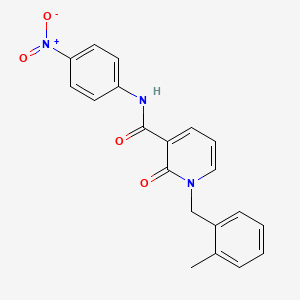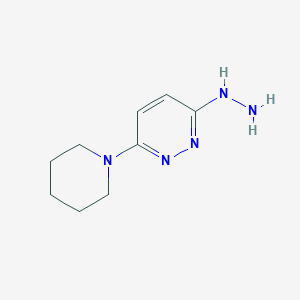
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate (TBAT) is a compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TBAT is a fluorinated derivative of the amino acid isoleucine and is widely used as a building block in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is also used as a precursor for the synthesis of fluorinated amino acids, which have potential applications in drug discovery and development.
Wirkmechanismus
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is known to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. Inhibition of DPP-4 by Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on DPP-4, Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its high purity and yield, which makes it an ideal building block for the synthesis of various compounds. Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate research. One area of focus is the development of new synthetic routes for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate and its derivatives. Another area of interest is the investigation of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate's potential applications in drug discovery and development, particularly in the treatment of type 2 diabetes and cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate and its derivatives.
Synthesemethoden
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate with an appropriate reagent such as sodium hydride or lithium diisopropylamide. The reaction yields Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate as a white crystalline solid with high purity and yield.
Eigenschaften
IUPAC Name |
tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGEVJQUNOUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)

![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)
![4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one](/img/structure/B2739625.png)


![2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid](/img/structure/B2739630.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2739631.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)ethanesulfonamide](/img/structure/B2739632.png)


![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)

![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)